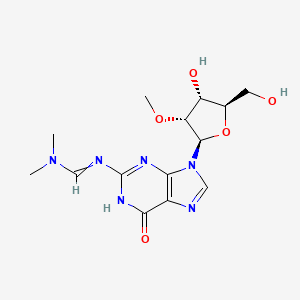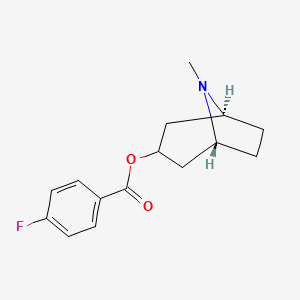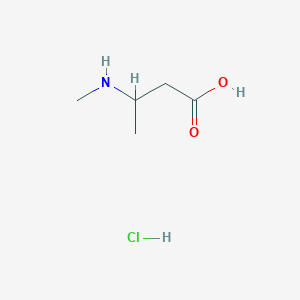
N2-Dimethylformamidine-2'-O-methyl-guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Dimethylformamidine-2’-O-methyl-guanosine is a modified nucleoside with the molecular formula C14H20N6O5 and a molecular weight of 352.35 g/mol . It appears as a white to faint yellow powder and is known for its high purity, typically exceeding 97% . This compound is primarily used in the field of nucleic acid research and has significant applications in various scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Dimethylformamidine-2’-O-methyl-guanosine involves the protection of the guanosine base followed by methylation and dimethylformamidine protection. One common synthetic route includes the use of 4,4’-dimethoxytrityl (DMT) as a protecting group for the 5’-hydroxyl group of guanosine . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of N2-Dimethylformamidine-2’-O-methyl-guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is stored at 2-8°C to maintain its stability and prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
N2-Dimethylformamidine-2’-O-methyl-guanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylformamidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-formyl-2’-O-methyl-guanosine, while substitution reactions can produce various N2-substituted derivatives .
Applications De Recherche Scientifique
N2-Dimethylformamidine-2’-O-methyl-guanosine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N2-Dimethylformamidine-2’-O-methyl-guanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The dimethylformamidine group can interact with specific molecular targets, affecting processes such as transcription and translation . The compound’s effects are mediated through pathways involving nucleic acid-binding proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2-Dimethylformamidine-5’-O-(4,4’-dimethoxytrityl)-2’-O-methyl-guanosine
- N2-Dimethylformamidine-2’-O-methyl-adenosine
Uniqueness
N2-Dimethylformamidine-2’-O-methyl-guanosine is unique due to its specific modifications, which confer distinct properties such as enhanced stability and altered binding affinity to nucleic acid-binding proteins . These characteristics make it particularly valuable in nucleic acid research and therapeutic applications.
Propriétés
IUPAC Name |
N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O5/c1-19(2)5-16-14-17-11-8(12(23)18-14)15-6-20(11)13-10(24-3)9(22)7(4-21)25-13/h5-7,9-10,13,21-22H,4H2,1-3H3,(H,17,18,23)/t7-,9-,10-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQQTCFKBCWYFL-QYVSTXNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






